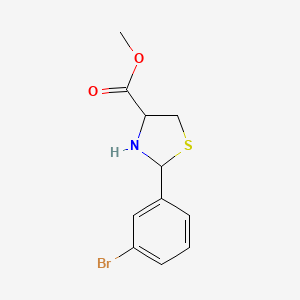![molecular formula C18H14ClN3O4 B2590912 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-81-6](/img/structure/B2590912.png)
4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound It consists of a benzamide core substituted with a chlorine and nitro group, and a pyrroloquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available compounds such as 4-chlorobenzoyl chloride, 3-nitroaniline, and specific pyrroloquinoline derivatives.
Step-by-Step Synthesis
Aromatic Substitution: : 4-chlorobenzoyl chloride is reacted with 3-nitroaniline in the presence of a base (like pyridine) to form 4-chloro-3-nitrobenzamide.
Cyclization: : The resultant 4-chloro-3-nitrobenzamide is subjected to cyclization with the desired pyrroloquinoline derivative under acidic conditions to form the final product. Industrial Production Methods Industrial production involves optimizing the reaction conditions to scale up the synthesis, ensuring higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed.
化学反応の分析
Types of Reactions
Oxidation: : The nitro group can be reduced to an amine under reducing conditions.
Reduction: : The nitro group can undergo further reduction to yield corresponding hydroxylamine or amine derivatives.
Substitution: : The chlorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: : Amines, thiols, and alcohols under basic conditions.
Solvents: : Dichloromethane, ethanol, and dimethylformamide.
Major Products: Depending on the reaction conditions, major products include:
3-amino-4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.
Various substituted derivatives of the benzamide or pyrroloquinoline core.
科学的研究の応用
Chemistry
As a precursor in the synthesis of complex organic molecules.
Investigated for its unique structural properties and reactivity in organic synthesis.
Biology
Utilized in the study of enzyme-inhibitor interactions due to its potential as a ligand.
Medicine
Explored for its potential use as an intermediate in the synthesis of pharmacologically active compounds.
Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry
Used in the manufacture of specialty chemicals.
作用機序
Effect Mechanism: 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits its effects through specific interactions with molecular targets.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may bind to active sites of enzymes, inhibiting their activity.
Cellular Pathways: : It may interact with cellular proteins and influence signaling pathways, leading to altered cell behavior.
類似化合物との比較
When comparing with similar compounds such as other benzamides or pyrroloquinoline derivatives, 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to:
Unique Structural Properties: : The specific arrangement of functional groups allows for a unique reactivity profile.
Enhanced Biological Activity: : Its specific substitutions enhance interactions with biological targets.
Similar Compounds
4-chloro-3-nitrobenzamide: : Lacks the pyrroloquinoline moiety.
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Lacks the chlorine and nitro groups.
This concludes the detailed article on this compound. Quite a mouthful, but it's fascinating stuff! What do you think?
特性
IUPAC Name |
4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-14-4-3-11(8-15(14)22(25)26)18(24)20-13-6-10-2-1-5-21-16(23)9-12(7-13)17(10)21/h3-4,6-8H,1-2,5,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACNCPTZAVTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)


![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)

![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2590844.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590845.png)

![ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2590848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide](/img/structure/B2590850.png)

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)
